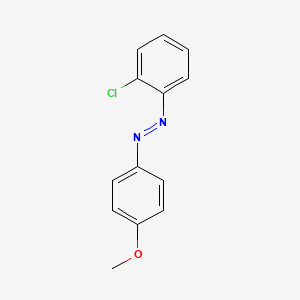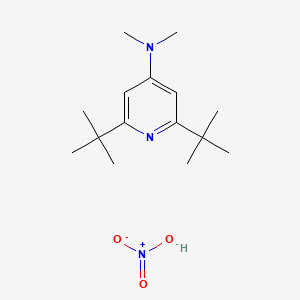
1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- is a chemical compound with the molecular formula C10H18O3 It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- typically involves the oxidation of linalool. The process can be carried out using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the hydroperoxy group at the desired position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar oxidation processes on a larger scale. The choice of oxidizing agent and reaction conditions would be optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1,7-Octadien-3-ol, 3,7-dimethyl-.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the formulation of fragrances and flavors due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- involves its interaction with various molecular targets. The hydroperoxy group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linalool: 3,7-dimethyl-1,6-octadien-3-ol.
Geraniol: 3,7-dimethyl-2,6-octadien-1-ol.
Citronellol: 3,7-dimethyl-6-octen-1-ol.
Uniqueness
1,7-Octadien-3-ol, 6-hydroperoxy-3,7-dimethyl- is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
51276-31-4 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
6-hydroperoxy-3,7-dimethylocta-1,7-dien-3-ol |
InChI |
InChI=1S/C10H18O3/c1-5-10(4,11)7-6-9(13-12)8(2)3/h5,9,11-12H,1-2,6-7H2,3-4H3 |
InChI-Schlüssel |
XTQBSJUTCSCXME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(CCC(C)(C=C)O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



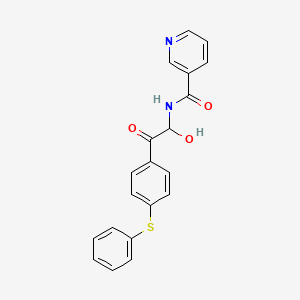
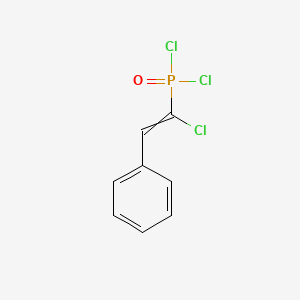
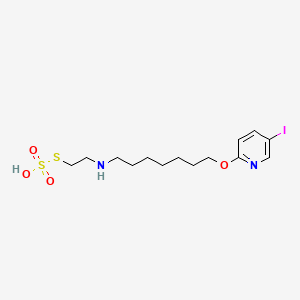
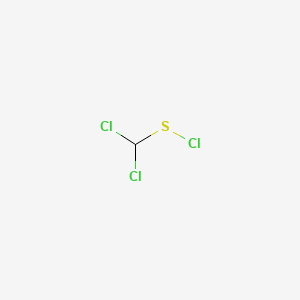
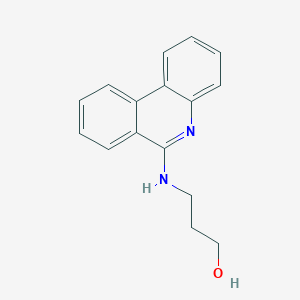
![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14657291.png)

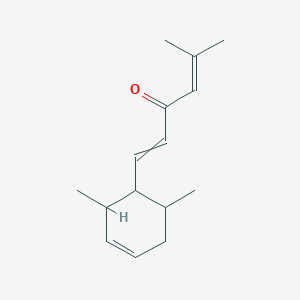

![2-[2-(2-Hydroxy-3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-1,3-thiazole-5-sulfonic acid](/img/structure/B14657308.png)
